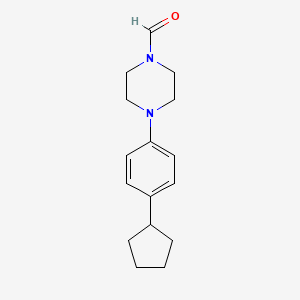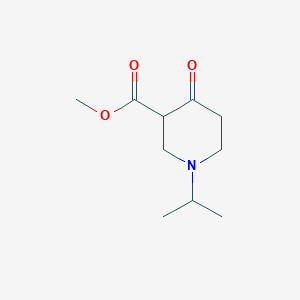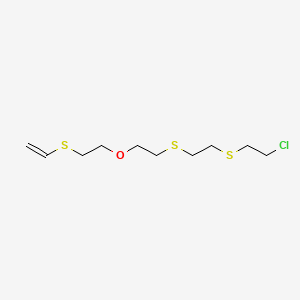![molecular formula C17H24O B14308670 2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one CAS No. 112929-95-0](/img/structure/B14308670.png)
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a cyclohexane ring substituted with a 2-(2,5-dimethylphenyl)propyl group at the second position. The presence of the dimethylphenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of cyclohexanone with 2-(2,5-dimethylphenyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanes with various functional groups.
Scientific Research Applications
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the conformation and activity of the target molecules. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-Dimethylphenyl)propyl]cyclohexan-1-one
- 2-[2-(3,5-Dimethylphenyl)propyl]cyclohexan-1-one
- 2-[2-(2,6-Dimethylphenyl)propyl]cyclohexan-1-one
Uniqueness
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different physical, chemical, and biological properties compared to its similar compounds.
Properties
| 112929-95-0 | |
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-[2-(2,5-dimethylphenyl)propyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H24O/c1-12-8-9-13(2)16(10-12)14(3)11-15-6-4-5-7-17(15)18/h8-10,14-15H,4-7,11H2,1-3H3 |
InChI Key |
JHERADDOHOZHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)CC2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









